3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors . The trifluoromethyl group enhances metabolic stability and lipophilicity, improving pharmacokinetic properties . The compound serves as a key intermediate in synthesizing derivatives for anticancer, kinase inhibitory, and immunomodulatory applications .
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-4-13-7-5(6)2-1-3-12-7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBOCDMQFPVIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468980 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892414-47-0 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892414-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One common approach to synthesize trifluoromethyl-substituted pyridine derivatives involves cyclocondensation reactions using trifluoromethyl-containing building blocks such as ethyl 4,4,4-trifluoro-3-oxobutanoate or ethyl 2,2,2-trifluoroacetate. These building blocks enable the introduction of the trifluoromethyl group during ring formation.
For example, the synthesis of trifluoromethylpyridines can start from 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate via cyclocondensation, followed by further functionalization to yield the desired trifluoromethyl-substituted heterocycles.
Vapor-Phase Halogenation and Fluorination
A notable industrial method for preparing trifluoromethylpyridines involves stepwise vapor-phase chlorination followed by fluorination of methylpyridines (e.g., 3-picoline). This method uses transition metal-based catalysts such as iron fluoride in a fluidized-bed reactor to convert methyl groups into trifluoromethyl groups and introduce chlorine substituents selectively.
The process parameters such as temperature and chlorine gas molar ratio control the degree of chlorination and fluorination, yielding intermediates like 3-(trifluoromethyl)pyridine and chlorinated derivatives, which can be further transformed into target compounds.
| Substrate | Reaction Temp. (°C) | Major Products (GC PA%) |
|---|---|---|
| 3-Picoline | 335 (CFB), 320 (Empty) | 3-(Trifluoromethyl)pyridine (86.4%) |
| 380 (CFB & Empty) | 2,5-Dichloro(trifluoromethyl)pyridine (19.1%) | |
| 2-Picoline | 350–360 (CFB) | 3-(Trifluoromethyl)pyridine (71.3%) |
| 4-Picoline | 380 (CFB & Empty) | 2,5-Dichloro(trifluoromethyl)pyridine (19.1%) |
Abbreviations: CFB = catalyst fluidized bed; GC PA% = gas chromatography peak area percent.
Functionalization of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
In medicinal chemistry research, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate for further derivatization. The compound can be reacted with substituted aldehydes under mild conditions (e.g., 50 °C) in the presence of potassium hydroxide to form Schiff base intermediates. These intermediates can then be reduced using triethylsilane and trifluoroacetic acid catalysis in acetonitrile under reflux to yield various derivatives with yields ranging from 45% to 80%.
- Starting material: 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Aldehyde: m-dimethoxybenzaldehyde (or other R-substituted aldehydes)
- Base: Potassium hydroxide
- Solvent: Methanol or acetonitrile
- Temperature: 50 °C for condensation; reflux for reduction
- Catalysts: Triethylsilane and trifluoroacetic acid for reduction
Saponification and Amide Coupling
Further elaboration of the pyrrolo[2,3-b]pyridine core involves saponification of ester intermediates to carboxylic acids, followed by amide bond formation with various amines using coupling reagents like T3P (propylphosphonic anhydride) and DIPEA (N,N-diisopropylethylamine). This approach has been used to synthesize a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with potential pharmacological activity.
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Cyclocondensation | 3-methylbutanal + ethyl 4,4,4-trifluoro-3-oxobutanoate | Not specified | Introduces CF3 during ring formation |
| Vapor-phase chlorination/fluorination | 3-picoline, Cl2, FeF3 catalyst, 320–380 °C | Up to 86.4% (3-TF) | Industrial scale, selective halogenation |
| Aldehyde condensation + reduction | 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine + R-aldehyde, KOH, triethylsilane, TFA | 45–80 | Versatile for derivative synthesis |
| Saponification + amide coupling | Ester intermediate, T3P, DIPEA, amines | Not specified | For carboxamide derivatives |
- The vapor-phase halogenation/fluorination method is highly efficient for producing trifluoromethylpyridine intermediates on an industrial scale, with the ability to control substitution patterns by adjusting reaction conditions.
- The condensation of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with aldehydes followed by reduction is a robust method for generating diverse 3-substituted derivatives, facilitating biological activity optimization.
- Amide coupling strategies expand the chemical space around the pyrrolo[2,3-b]pyridine core, enabling the synthesis of compounds with improved pharmacological profiles.
- The choice of method depends on the desired substitution pattern, scale, and downstream applications, with vapor-phase methods suited for bulk production and condensation/reduction methods favored for medicinal chemistry exploration.
The preparation of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves a combination of advanced synthetic techniques including cyclocondensation, vapor-phase halogenation/fluorination, and functional group transformations on heterocyclic intermediates. Industrial methods provide efficient routes to key trifluoromethylated intermediates, while laboratory-scale methods enable structural diversification for biological evaluation. The integration of these methods supports the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Phosphodiesterase Inhibition
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine can act as selective inhibitors of phosphodiesterase 4B (PDE4B). For instance, a study highlighted the synthesis of several derivatives that demonstrated significant inhibition against PDE4B with IC50 values ranging from 0.11 to 1.1 μM. One notable derivative showed substantial inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating potential anti-inflammatory properties .
Serine/Threonine Kinase Inhibition
Another area of exploration involves the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in renal and cardiovascular diseases. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have shown promise in modulating SGK-1 activity, suggesting a therapeutic role in conditions associated with electrolyte balance and cell proliferation .
Structure-Activity Relationships (SAR)
Understanding the SAR of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrrolo-pyridine scaffold can significantly influence their potency and selectivity.
| Position | Modification | Effect on Activity |
|---|---|---|
| 2 | Unsubstituted | Retains HNE inhibitory activity |
| 5 | Bulky or lipophilic substituents | Improves interaction with enzyme pocket |
Studies have shown that bulky substituents at position 5 enhance binding interactions with target enzymes, thereby increasing inhibitory potency .
Therapeutic Applications
The therapeutic potential of this compound extends to various diseases:
Neurological Disorders
Compounds derived from this scaffold have been evaluated for their effects on neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases .
Antiviral Activity
Some derivatives have demonstrated antiviral activity against respiratory syncytial virus (RSV), exhibiting good bioavailability and pharmacokinetic profiles. These compounds could serve as leads for developing antiviral therapies .
Anticancer Properties
Certain pyrrolo[2,3-b]pyridine derivatives have shown cytotoxic effects against cancer cell lines while maintaining low toxicity toward non-cancerous cells. This dual action highlights their potential as anticancer agents .
Case Studies
Several case studies illustrate the applications of this compound in research:
- A study focused on developing PDE4B inhibitors using a series of pyrrolo[2,3-b]pyridine derivatives that showed promising anti-inflammatory effects in vitro.
- Research into SGK-1 inhibitors demonstrated that specific modifications could lead to effective treatments for renal diseases by modulating electrolyte transport mechanisms .
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : 3-CF₃ derivatives (LogP ~2.5) exhibit better membrane permeability than 5-CF₃ analogs (LogP ~1.8) .
- Solubility: 5-Amino-substituted derivatives (e.g., 3-NH₂) show improved aqueous solubility (>10 mg/mL) but reduced metabolic stability .
Key Research Findings
FGFR Inhibition : 3-CF₃ derivatives bind FGFR1 via hinge interactions (N-H of pyrrolo[2,3-b]pyridine with E562), while the CF₃ group occupies a hydrophobic pocket, enhancing selectivity over VEGFR .
Synergistic Effects : Combining 3-CF₃ analogs with paclitaxel in DMPM models reduces survivin expression and enhances apoptosis .
Metabolic Stability: CF₃ substitution at the 3-position reduces CYP450-mediated oxidation, extending half-life (t₁/₂: 4.2 h vs. 1.5 h for non-fluorinated analogs) .
Biological Activity
3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its applications in cancer treatment, antimicrobial properties, and other relevant pharmacological effects.
The trifluoromethyl group significantly influences the chemical behavior of this compound, enhancing its biological activity and making it a valuable candidate in drug development. The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a series of derivatives demonstrated significant antiproliferative activity against several cancer cell lines, including MDA-MB-231 and MCF-7 (breast cancer) and Hep3B (liver cancer) cells. The IC50 values for these compounds ranged from 7 to 25 nM, indicating potent activity against FGFR signaling pathways .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4h | MDA-MB-231 | 9 |
| 4h | MCF-7 | 25 |
| 4h | Hep3B | 7 |
The mechanism of action involves the down-regulation of matrix metalloproteinase-9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases-2 (TIMP2), which are crucial for tumor invasion and metastasis .
Antimicrobial Activity
In addition to anticancer properties, the compound exhibits significant antimicrobial effects. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi. Notably, the compound has demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values below 0.15 µM for certain derivatives .
Table 2: Antimicrobial Activity of Derivatives
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| Derivative A | S. aureus | <0.15 |
| Derivative B | E. coli | <0.15 |
| Derivative C | A. flavus | <0.15 |
Other Biological Activities
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrrolo[2,3-b]pyridine derivatives aimed at targeting FGFRs. The study reported that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Q & A
Q. What are the common synthetic routes for 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence regioselectivity?
The synthesis often involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation followed by trifluoromethylation. For example, in Scheme 3 ( ), Pd(PPh₃)₄-mediated coupling with boronic acids under basic conditions (K₂CO₃) enables regioselective introduction of aryl groups at the 5-position. Trifluoromethyl groups are typically introduced via nucleophilic substitution using CF₃ sources like TMSCF₃ or via palladium-catalyzed trifluoromethylation . Reaction temperature (e.g., 90–105°C) and solvent systems (toluene/EtOH/H₂O) critically impact yield and purity .
Q. How is structural characterization of this compound derivatives performed?
Key techniques include:
- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.4 ppm; CF₃ groups show splitting in ¹⁹F NMR at δ -172.74 ppm) .
- HRMS : Confirms molecular weight and isotopic patterns (e.g., [M+H]+ calculated for C₈H₅F₃N₂: 187.0380) .
- X-ray crystallography : Resolves regiochemistry in complex derivatives .
Q. What in vitro assays are used for preliminary biological evaluation of this compound?
Standard assays include:
- Kinase inhibition : FGFR1–4 IC₅₀ profiling via fluorescence polarization (FP) or TR-FRET assays (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM) .
- Antiproliferative activity : MTT assays in cancer cell lines (e.g., IC₅₀ = 0.2–5 µM in mesothelioma models) .
- Apoptosis markers : Caspase-3/7 activation and survivin downregulation (Thr34 phosphorylation) via Western blot .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for kinase selectivity?
SAR studies reveal:
- 5-Position substituents : Aryl groups (e.g., 3,4-dimethoxyphenyl) enhance FGFR1 affinity by forming hydrophobic interactions with the kinase back pocket .
- 3-Position modifications : Alkynyl or benzoyl groups reduce off-target effects (e.g., lower VEGFR2 activity) .
- N-Methylation : Improves metabolic stability but may reduce potency (e.g., 1-methyl derivatives show 2-fold lower FGFR1 IC₅₀ vs. parent) . Computational docking (e.g., Glide SP) can predict binding modes to prioritize synthetic targets .
Q. What strategies address low solubility or bioavailability in in vivo models?
- Prodrug design : Phosphate esters or PEGylated derivatives improve aqueous solubility (e.g., prodrugs with >80% conversion in plasma) .
- Formulation : Nanoemulsions or cyclodextrin complexes enhance oral bioavailability (e.g., 3f derivative: 58–75% tumor inhibition in xenografts) .
- Metabolic blocking : Fluorination at metabolically labile sites (e.g., C7) reduces CYP3A4-mediated oxidation .
Q. How can contradictory data on antitumor efficacy across cell lines be resolved?
Discrepancies often arise from:
- Genetic heterogeneity : FGFR1 amplification status (e.g., DMPM vs. NSCLC cells) affects sensitivity .
- Off-target effects : Use isoform-specific inhibitors (e.g., FGFR1 vs. FGFR4) or CRISPR knockouts to validate targets .
- Microenvironment factors : Co-culture with fibroblasts or hypoxia mimics (1% O₂) may rescue survivin expression .
Methodological Tables
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
